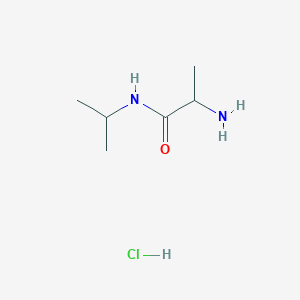

2-Amino-N-isopropylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-isopropylpropanamide hydrochloride is an organic compound with the molecular formula C₆H₁₅ClN₂O. It is a white crystalline solid that is soluble in water and ethanol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-N-isopropylpropanamide hydrochloride can be achieved through the reaction of isopropylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid. The process involves the following steps:

Reaction of Isopropylamine with Acrylonitrile: This step forms N-isopropylacrylamide.

Hydrogenation: The N-isopropylacrylamide is then hydrogenated to form 2-Amino-N-isopropylpropanamide.

Hydrochloric Acid Treatment: Finally, the 2-Amino-N-isopropylpropanamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .

Chemical Reactions Analysis

2-Amino-N-isopropylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-isopropylpropanamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-N-isopropylpropanamide hydrochloride can be compared with other similar compounds, such as:

- 2-Amino-N-methylpropanamide hydrochloride

- 2-Amino-N-ethylpropanamide hydrochloride

- 2-Amino-N-propylpropanamide hydrochloride

These compounds share similar structures but differ in their alkyl substituents, which can lead to variations in their chemical properties and applications. This compound is unique due to its specific isopropyl group, which imparts distinct reactivity and solubility characteristics .

Biological Activity

2-Amino-N-isopropylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory properties, interactions with various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of an amino group and an isopropyl group attached to the propanamide backbone. Its molecular formula is C5H12ClN2O, and it has a molecular weight of approximately 150.61 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 2-amino derivatives, which may extend to this compound. For instance, compounds similar in structure have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and promote the expression of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) synthesis in neuronal tissues .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| Mebeverine | 0.91 | Inhibition of contractile activity |

| This compound | TBD | Suppression of IL-1β; stimulation of nNOS |

| Acetylsalicylic Acid | 1.05 | COX inhibition |

The biological activity of this compound may involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown efficacy in reducing IL-1β levels, which is critical in inflammatory responses.

- Nitric Oxide Synthesis : By enhancing nNOS expression, these compounds may facilitate NO production, which plays a significant role in smooth muscle relaxation and anti-inflammatory processes .

Case Studies

A notable case study involved the application of related compounds in treating gastrointestinal disorders. In vitro and ex vivo analyses revealed that certain derivatives effectively reduced inflammation and muscle contractions in gastrointestinal tissues. These findings suggest that this compound could be beneficial in similar therapeutic contexts .

Case Study Summary

- Objective : Evaluate the anti-inflammatory effects on gastrointestinal tissues.

- Methodology : In vitro assays measuring cytokine levels and muscle contraction responses.

- Results : Significant reduction in IL-1β expression and enhanced nNOS activity observed with specific derivatives.

Properties

IUPAC Name |

2-amino-N-propan-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWYTOLUGSYYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.